molecular formula C13H6Cl5NO2 B3123000 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 303995-92-8

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B3123000
CAS No.: 303995-92-8
M. Wt: 385.4 g/mol
InChI Key: QDTMBTZTNZTGQA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C13H6Cl5NO2 and a molecular weight of 385.46 . This compound is characterized by its trichloroethanone core and a pyrrole ring substituted with a dichlorobenzoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves multiple steps. One common method includes the reaction of 2-(trichloroacetyl)pyrrole with sulfuryl chloride in chloroform. The mixture is stirred for 17 hours in the dark, followed by quenching with sodium bicarbonate . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, sodium bicarbonate, and RMgX. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and mechanistic studies.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The trichloroethanone moiety is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the presence of the dichlorobenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMBTZTNZTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166564
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303995-92-8
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303995-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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